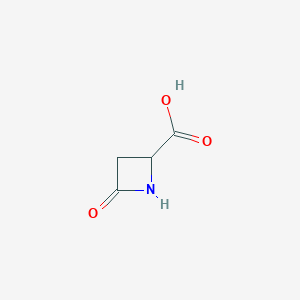

4-Oxo-2-azetidinecarboxylic acid

Descripción general

Descripción

Ácido D-piroaspártico: Se forma mediante la ciclación cabeza-cola del ácido D-aspártico, dando como resultado el único azetidina derivado de un aminoácido . Este compuesto ha suscitado interés debido a su relación estructural con el ácido L-aspártico y su función como sintón en la síntesis de moléculas más complejas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido D-piroaspártico se prepara sintéticamente mediante la ciclación de los ésteres metílicos correspondientes del ácido D-aspártico . Este proceso implica la formación de un anillo azetidina de cuatro miembros, que es una característica estructural clave del compuesto.

Métodos de producción industrial: Si bien hay información limitada sobre la producción industrial a gran escala del ácido D-piroaspártico, es probable que la ruta sintética que implica la ciclación de ésteres metílicos sea escalable. El proceso requeriría un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido D-piroaspártico puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando peróxidos en presencia de catalizadores como el rutenio.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales dentro de la molécula.

Sustitución: Se pueden producir reacciones de sustitución nucleofílica, particularmente en el anillo azetidina.

Reactivos y condiciones comunes:

Oxidación: Catalizadores de rutenio y peróxidos.

Reducción: Agentes reductores comunes como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados más oxidados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Oxo-2-azetidinecarboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structure allows it to be utilized in the development of drugs targeting neurological disorders, particularly as a building block for NMDA receptor antagonists and β-lactam antibiotics.

Case Study: Synthesis of NMDA Receptor Antagonists

Research has demonstrated that derivatives of this compound are effective in synthesizing NMDA receptor antagonists. These compounds are vital for treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The synthesis process involves the transformation of this compound into various derivatives through chemical reactions that enhance their pharmacological properties .

Amino Acid Synthesis

This compound plays a pivotal role in the synthesis of novel amino acids, which are essential for creating peptides and proteins used in biotechnological applications. The ability to modify the azetidine ring structure allows for the creation of diverse amino acid derivatives.

Data Table: Amino Acids Synthesized from this compound

| Amino Acid Derivative | Method of Synthesis | Yield (%) |

|---|---|---|

| L-Aspartic Acid | Hydrogenation from azetidinone | 85 |

| β-Lactam Antibiotics | Oxidation of vinyl azetidinone | Variable |

| Polyaspartates | Anionic ring-opening polymerization | High |

Biochemical Research

Researchers utilize this compound to investigate metabolic pathways and enzyme interactions. Its structural properties enable the study of biological mechanisms that could lead to new therapeutic targets.

Case Study: Enzyme Interaction Studies

In biochemical studies, this compound has been employed to analyze enzyme kinetics and mechanisms. For instance, its interaction with specific enzymes has been shown to alter metabolic pathways significantly, providing insights into potential drug targets for metabolic disorders .

Material Science

In material science, this compound is applied in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics in these materials.

Data Table: Material Applications

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Biodegradable plastics | Increased strength |

| Coatings | Protective coatings for metals | Improved corrosion resistance |

| Conductive Materials | Organic electronics | Enhanced conductivity |

Analytical Chemistry

The compound is also utilized in various analytical methods such as chromatography and spectroscopy. Its ability to form distinct chemical interactions allows for improved detection and quantification of complex mixtures.

Case Study: Chromatographic Techniques

Studies have shown that incorporating this compound into chromatographic systems enhances separation efficiency and resolution, making it a valuable tool in analytical laboratories .

Mecanismo De Acción

El mecanismo por el cual el ácido D-piroaspártico ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. La estructura del anillo azetidina del compuesto le permite participar en diversas reacciones bioquímicas, influyendo en la actividad enzimática e interacciones proteicas. Los objetivos moleculares y vías exactas implicados aún se están investigando, pero su función como intermedio sintético sugiere que puede modular múltiples procesos biológicos .

Comparación Con Compuestos Similares

Compuestos similares:

Ácido piroglutámico: A diferencia del ácido D-piroaspártico, el ácido piroglutámico es un producto de degradación térmica y tiene una relación estructural diferente con el ácido L-glutámico.

Ácido L-aspártico: Si bien está relacionado estructuralmente, el ácido L-aspártico no forma un anillo azetidina y tiene diferentes propiedades químicas.

Singularidad: La singularidad del ácido D-piroaspártico radica en su estructura de anillo azetidina, que no se encuentra en muchos otros derivados de aminoácidos.

Actividad Biológica

4-Oxo-2-azetidinecarboxylic acid, also known as D-Pyroaspartic Acid, is a compound that has garnered attention in biochemical research due to its unique structure and potential applications in medicine and industry. This article explores its biological activity, mechanisms of action, and implications for future research.

Overview of this compound

This compound is classified as a four-membered heterocycle and is an optically active derivative of L-aspartic acid. Its synthesis can be achieved through various methods, including hydrogenation and oxidation of related compounds . The compound serves as a crucial building block in the synthesis of NMDA receptor antagonists and β-lactam antibiotics, highlighting its significance in medicinal chemistry .

The biological activity of this compound is primarily linked to its interactions with enzymes and proteins:

- NMDA Receptor Antagonism : As a precursor to NMDA receptor antagonists, this compound likely inhibits excitatory synaptic transmission in the central nervous system, which may have therapeutic implications for neurological disorders.

- Enzyme Inhibition : The compound interacts with β-lactamases, enzymes responsible for antibiotic resistance. It forms covalent bonds with the active site serine residue of these enzymes, leading to their inhibition and enhancing the efficacy of β-lactam antibiotics .

| Property | Description |

|---|---|

| Molecular Formula | C₅H₇NO₃ |

| Molecular Weight | 129.11 g/mol |

| Solubility | Highly soluble in water |

| Stability | Stable under inert atmosphere at low temperatures (2-8°C) |

| Interaction with Enzymes | Forms covalent bonds with β-lactamases |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound modulates cell signaling pathways and gene expression, affecting cellular metabolism and potentially influencing processes like apoptosis and proliferation .

- Protein Synthesis : In yeast models, it has been shown to inhibit protein synthesis after prolonged exposure, indicating its potential role as an inhibitor of amino acid transport systems .

Case Studies

- Yeast Model Study : A study involving Saccharomyces cerevisiae demonstrated that the addition of L-azetidine 2-carboxylic acid led to rapid deactivation of the general amino acid permease, significantly reducing L-valine uptake without immediately affecting growth rates. This suggests that the compound can alter amino acid transport mechanisms .

- Antibiotic Precursor Application : Research into the synthesis of β-lactam antibiotics has highlighted the utility of this compound as a precursor for carbapenems, which are critical in combating antibiotic-resistant bacterial strains .

Pharmacokinetics and Safety

The pharmacokinetic profile indicates that this compound is highly soluble in water, facilitating its absorption and distribution in biological systems. Its safety profile remains under investigation; however, preliminary studies suggest low toxicity at therapeutic dosages in animal models .

Propiedades

IUPAC Name |

4-oxoazetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPMLLKKKHCTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392950 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98019-65-9 | |

| Record name | 4-oxo-2-azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxoazetidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 4-oxo-2-azetidinecarboxylic acid?

A1: Determining the crystal structure of (S)-(-)-4-oxo-2-azetidinecarboxylic acid provides valuable insights into the three-dimensional arrangement of its molecules within the crystal lattice []. This information is crucial for understanding the compound's physical and chemical properties, such as its stability, solubility, and potential for forming interactions with other molecules. Furthermore, the study analyzes the asymmetry of the oxoazetidine ring and describes the hydrogen bonding patterns, which are key aspects governing its molecular recognition and potential biological activity.

Q2: How was the crystal structure of this compound determined in this study?

A2: The researchers utilized powder synchrotron X-ray diffraction data and direct methods to solve the crystal structure of both (S)-(-)-4-oxo-2-azetidinecarboxylic acid and 3-azetidinecarboxylic acid []. This technique allows for the determination of the arrangement of atoms within the crystal lattice even when single crystals of sufficient size for traditional X-ray diffraction are not available.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.